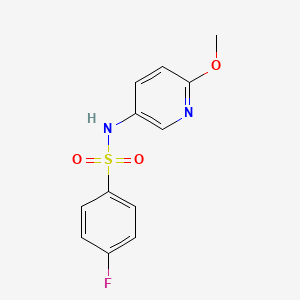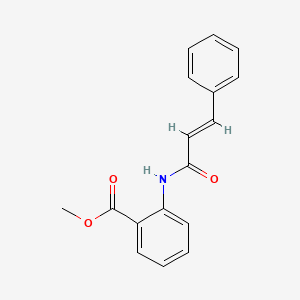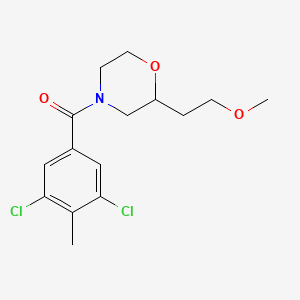
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool in research studies. DMTA is a white crystalline solid with a molecular weight of 345.47 g/mol, and its chemical formula is C21H25NO2.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is believed to act as an allosteric inhibitor of protein kinase C and cyclic AMP-dependent protein kinase. It binds to a specific site on these enzymes, which results in a conformational change that inhibits their activity.
Biochemical and physiological effects:
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis in these cells. N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the growth of tumors in animal models. Additionally, N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, and to inhibit the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide as a pharmacological tool in research studies is its specificity for protein kinase C and cyclic AMP-dependent protein kinase. This allows researchers to study the effects of inhibiting these enzymes on cellular processes without affecting other signaling pathways. However, one limitation of using N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has anti-cancer effects in vitro and in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a pharmacological tool for studying the role of protein kinase C and cyclic AMP-dependent protein kinase in various disease states. Additionally, further research is needed to optimize the synthesis and purification of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, and to develop methods for administering it in vivo.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3-dimethylaniline with 2,3,6-trimethylphenol in the presence of acetic anhydride and sodium acetate. The product is then purified by recrystallization from ethanol. The yield of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide obtained from this method is typically around 70%.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use as a pharmacological tool in research studies. It has been shown to have an inhibitory effect on the activity of protein kinase C, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to inhibit the activity of cyclic AMP-dependent protein kinase, which is involved in the regulation of cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-7-6-8-17(15(12)4)20-18(21)11-22-19-14(3)10-9-13(2)16(19)5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEHDJNFRHNXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-3-(3-oxo-3-{[4-(trifluoromethyl)phenyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B5638085.png)

![[(3aS*,6aS*)-2-[(2-ethyl-5-pyrimidinyl)carbonyl]hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5638103.png)


![[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5638142.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(3-thienylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638145.png)
![N-(3-chlorophenyl)-N'-[4-(1-piperidinyl)phenyl]urea](/img/structure/B5638150.png)
![2-ethyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5638165.png)

![4-amino-3-[(4-tert-butylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B5638171.png)
![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)